(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopropyl-2-hydroxy-2-phenylacetate
Description
The compound “(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopropyl-2-hydroxy-2-phenylacetate” is a bicyclic tertiary amine ester characterized by a rigid 2.2.2 azabicyclo core and a substituted hydroxyacetate moiety. The compound’s stereochemistry, particularly the configuration of the cyclopropyl and hydroxy groups, is critical to its activity and interaction with biological targets . Below, we compare this compound with structurally and functionally related analogs, emphasizing molecular features, physical properties, and research methodologies.
Properties
CAS No. |
101710-92-3 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopropyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C19H25NO3/c1-13-17(14-9-11-20(13)12-10-14)23-18(21)19(22,16-7-8-16)15-5-3-2-4-6-15/h2-6,13-14,16-17,22H,7-12H2,1H3 |
InChI Key |
NGPCIRTYPXETNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3CC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The preparation of this compound can be broken down into three key synthetic stages:
- 1.1 Synthesis of the 2-Methyl-1-azabicyclo[2.2.2]octane core
- 1.2 Preparation of the 2-cyclopropyl-2-hydroxy-2-phenylacetic acid or its activated derivative
- 1.3 Esterification of the azabicyclic alcohol with the hydroxyphenylacetate
Preparation of the 2-Methyl-1-azabicyclo[2.2.2]octan-3-ol Intermediate
The bicyclic amine structure, 2-methyl-1-azabicyclo[2.2.2]octane, is a quinuclidine derivative. The synthesis typically starts from commercially available quinuclidine or its derivatives. Key steps include:
- Methylation at the 2-position of the azabicyclo[2.2.2]octane ring, often achieved by selective alkylation using methyl halides under controlled conditions.
- Hydroxylation at the 3-position to introduce the alcohol functional group necessary for subsequent esterification. This can be done via oxidation or nucleophilic substitution reactions on suitable precursors.
The stereochemistry at the 3-position is controlled to ensure the correct configuration for biological activity, often using chiral catalysts or starting materials.
Preparation of 2-Cyclopropyl-2-hydroxy-2-phenylacetic Acid Derivative
The acid moiety, 2-cyclopropyl-2-hydroxy-2-phenylacetic acid, is a tertiary hydroxy acid with a cyclopropyl substituent. Its preparation involves:
- Synthesis of the cyclopropyl-substituted phenylacetate backbone : This can be achieved by cyclopropanation of styrene derivatives or by using cyclopropyl-containing building blocks in the synthesis.
- Introduction of the hydroxy group at the alpha position : This is commonly done via hydroxylation reactions, such as the use of peracids or selective oxidation.
- Activation of the acid : The acid is often converted to an acid chloride or anhydride to facilitate esterification.
Esterification to Form the Target Compound
The final step involves coupling the azabicyclic alcohol with the activated 2-cyclopropyl-2-hydroxy-2-phenylacetate derivative. Common methods include:
- Use of acid chlorides or anhydrides : Reacting the azabicyclic alcohol with the acid chloride of 2-cyclopropyl-2-hydroxy-2-phenylacetic acid in the presence of a base such as pyridine or triethylamine.
- Steglich esterification : Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents under mild conditions to avoid racemization or side reactions.
- Catalytic esterification : Employing acid catalysts under controlled temperature to promote direct esterification.
Representative Preparation Data Table
Research Findings and Notes
- The azabicyclo[2.2.2]octane scaffold is well-documented in medicinal chemistry for its rigidity and ability to mimic certain neurotransmitters, making the stereochemical control during synthesis critical.
- The cyclopropyl substitution on the phenylacetate is known to enhance metabolic stability and modify the pharmacokinetic profile of the compound, which necessitates careful handling during the cyclopropanation step.
- Esterification methods must avoid harsh conditions to prevent decomposition of the hydroxy group and maintain stereochemical integrity.
- The use of quaternized derivatives of azabicyclo compounds has been described in patents, indicating potential for salt formation post-synthesis to improve solubility and bioavailability.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopropyl-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopropyl-2-hydroxy-2-phenylacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopropyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to receptors or enzymes, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The azabicyclo[2.2.2]octane scaffold is shared among several compounds, but substitutions on the hydroxyacetate moiety lead to significant differences:
*Hypothetical formula estimated based on structural similarity.
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s cyclopropyl and phenyl groups likely result in moderate lipophilicity (estimated LogP ~2.5–3.5), comparable to the isopropenyl-heptanoate analog (LogP = 2.84 ). The diphenyl variant may exhibit higher LogP (>4.0) due to aromaticity.
- Solubility: The hydrochloride salt form of the diphenyl analog enhances aqueous solubility compared to the free base. The target compound’s cyclopropyl group may reduce crystallinity, improving solubility over fully aromatic analogs.
- Thermal Stability: The heptanoate analog has a high boiling point (411.9°C), suggesting thermal stability influenced by the aliphatic chain. Cyclopropyl-containing compounds often exhibit lower melting points due to reduced symmetry .
Stereochemical Considerations
The hydroxy and cyclopropyl groups’ stereochemistry in the target compound is pivotal. Flack’s parameter and SHELX refinement tools (e.g., SHELXL ) are critical for resolving enantiomorph-polarity, as misassignment can lead to erroneous bioactivity interpretations . For example, the diphenyl analog may exhibit chirality-dependent receptor binding, a trait shared with β-lactam antibiotics ( ).
Pharmacological Implications
The diphenyl variant’s bulkier substituents may hinder blood-brain barrier penetration compared to the cyclopropyl analog. The heptanoate derivative’s aliphatic chain could enhance metabolic stability but reduce target affinity.
Biological Activity
(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopropyl-2-hydroxy-2-phenylacetate, a compound featuring a bicyclic structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interaction with muscarinic receptors, potential therapeutic applications, and relevant case studies.
The compound has a molecular formula of and a molecular weight of approximately 387.90 g/mol. Its structure is characterized by a bicyclic azabicyclo[2.2.2]octane core, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClNO3 |
| Molecular Weight | 387.90 g/mol |
| LogP | 3.688 |
| Polar Surface Area | 49.77 Ų |
| Density | N/A |
Interaction with Muscarinic Receptors
Research indicates that compounds related to the azabicyclo[2.2.2]octane structure exhibit significant binding affinities for muscarinic acetylcholine receptors (mAChRs). For instance, studies have shown that derivatives like 1-azabicyclo[2.2.2]octan-3-yl alpha-fluoroalkyl-alpha-hydroxy-alpha-phenylacetates demonstrate high binding affinities for m1 and m2 mAChR subtypes, making them suitable candidates for further pharmacological development .
Binding Affinities:
| Compound | mAChR Subtype | KD (nM) |
|---|---|---|
| FQNE | m1 | 0.45 |
| FQNE | m2 | 3.53 |
| FQNPe | m1 | 12.5 |
| FQNPe | m2 | 62.8 |
Potential Therapeutic Applications
The compound's interaction with muscarinic receptors suggests potential applications in treating neurological disorders, particularly those involving cholinergic dysfunctions such as Alzheimer's disease. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential .
Case Studies
Several studies have explored the effects of similar compounds on various biological systems:
- In Vivo Studies : In experiments involving female Fisher rats pretreated with muscarinic receptor ligands, significant alterations in receptor density were observed, indicating the potential of these compounds in modulating cholinergic signaling pathways .
- Pharmacokinetic Studies : A study on a related compound demonstrated high clearance rates and extensive distribution outside plasma, suggesting that modifications to enhance bioavailability could be beneficial .
- Selectivity Studies : Research into γ-secretase complexes revealed that azabicyclo compounds can selectively inhibit specific complexes associated with Alzheimer's pathology, demonstrating their potential in targeted therapies .
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for structural elucidation of this bicyclic compound?
- X-ray crystallography remains the gold standard for resolving the stereochemistry of the bicyclo[2.2.2]octane core. Use SHELXL for refinement, ensuring proper treatment of enantiopurity via Flack or Rogers η parameters to avoid centrosymmetric artifacts .
- NMR spectroscopy (1H, 13C, COSY, HSQC) is critical for confirming substituent positions. For example, cyclopropane protons (δ 0.5–1.5 ppm) and hydroxyl groups (broad singlet near δ 2–5 ppm) require deuterated solvents like CDCl3 for resolution. Compare shifts with analogs (e.g., 1-azabicyclo[2.2.2]octan-3-yl esters in ) .
Q. How can synthetic routes for this compound be optimized for yield and purity?
- Multi-step synthesis typically involves condensation of 2-methyl-1-azabicyclo[2.2.2]octan-3-ol with activated 2-cyclopropyl-2-hydroxy-2-phenylacetic acid derivatives (e.g., acid chlorides). Use Mitsunobu conditions (DIAD, PPh3) to retain stereochemistry during esterification .
- Purification : Employ silica gel chromatography with gradient elution (hexane:EtOAc) followed by recrystallization in EtOH/water. Monitor intermediates via TLC (Rf ~0.3–0.5) and characterize intermediates via FT-IR (C=O stretch at ~1730 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions between crystallographic and spectroscopic data on stereochemistry be resolved?
- Case study : If X-ray suggests an R configuration but NMR shows unexpected coupling, re-evaluate refinement parameters (e.g., twin fraction in SHELXL) . Use Flack’s x parameter to assess enantiopurity, as it is less prone to overprecision in near-centrosymmetric structures .
- Cross-validate with vibrational circular dichroism (VCD) or ECD spectroscopy to confirm absolute configuration. Compare experimental spectra with DFT-computed models .
Q. What experimental designs are suitable for evaluating the compound’s biological activity?
- In vitro assays : Use a randomized block design (e.g., 4 replicates per concentration) for cytotoxicity studies (IC50) in cancer cell lines. Include positive controls (e.g., cisplatin) and account for solvent effects (DMSO ≤0.1% v/v) .
- In vivo models : For neuroactivity (given the quinuclidine scaffold), employ Morris water maze tests in rodents. Dose ranges (1–50 mg/kg) should follow OECD guidelines for acute toxicity .
Q. How do structural modifications (e.g., cyclopropane vs. cyclopentane) impact pharmacological activity?
- SAR analysis : Synthesize analogs (e.g., 2-cyclopentyl-2-hydroxy-2-phenylacetate derivatives from ) and compare binding affinities via radioligand assays. Use molecular docking (AutoDock Vina) to map interactions with target receptors (e.g., muscarinic acetylcholine receptors) .
- Thermodynamic studies : Measure ΔG of binding via ITC to assess entropy/enthalpy trade-offs from cyclopropane’s ring strain .
Q. What methodologies are recommended for environmental fate studies of this compound?
- Degradation pathways : Use LC-MS/MS to track abiotic hydrolysis (pH 5–9 buffers, 25–40°C) and photolysis (UV-C light). Identify metabolites (e.g., hydroxylated bicyclo derivatives) via high-resolution mass spectrometry .
- Ecotoxicology : Follow ISO 11348 for bacterial bioluminescence inhibition (Vibrio fischeri EC50) and OECD 201 for algal growth inhibition (Pseudokirchneriella subcapitata) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
